molecular formula C6H4IN3 B1382113 3-Iodopyrazolo[1,5-a]pyrimidine CAS No. 1701484-67-4

3-Iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B1382113
CAS No.: 1701484-67-4
M. Wt: 245.02 g/mol
InChI Key: YERJONRBBYGPJZ-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidine (CAS 1701484-67-4) is a versatile halogenated heterocycle that serves as a privileged scaffold in medicinal chemistry and materials science. Its core structure is a key pharmacophore found in several marketed pharmaceuticals and bioactive compounds, including anxiolytic and sedative-hypnotic drugs . The iodine atom at the C-3 position makes this compound an excellent synthetic intermediate for constructing complex molecules via palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, enabling the introduction of diverse functional groups to enhance biological activity and structural diversity . This building block is highly valuable in cancer research, particularly in the development of small-molecule protein kinase inhibitors (PKIs). Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory effects on kinases critical in cancer signaling pathways, including CK2, EGFR, B-Raf, and MEK . Researchers also utilize this scaffold in the design of functionalized fluorophores for chemosensory and optoelectronic applications, leveraging its tunable photophysical properties for biosensors and organic light-emitting diodes (OLEDs) . The synthetic accessibility of this compound has been advanced through modern, one-pot methodologies using sodium iodide and potassium persulfate in water, offering a mild, scalable, and environmentally benign route . Please note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use.

Properties

IUPAC Name

3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJONRBBYGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves a three-component reaction between amino pyrazoles, enaminones (or chalcone derivatives), and sodium halides, followed by oxidative halogenation using potassium or sodium halides in the presence of oxidants such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). The process is facilitated under microwave irradiation or conventional heating, offering high yields and operational simplicity.

Key Reaction Pathway

  • Step 1: Cyclocondensation of amino pyrazoles with enaminones or chalcones forms a pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Oxidative halogenation with NaX or KX (X = Cl, Br, I) in the presence of oxidants results in halogenation at the 3-position.

Research Findings

  • Microwave-assisted reactions significantly reduce reaction times (typically 20 min) and improve yields (up to 96%).
  • The use of water as a solvent enhances the green chemistry aspect, with reactions proceeding smoothly at 80°C.
  • The reagents NaX-K₂S₂O₈ are effective for oxidative halogenation, providing regioselectivity and broad functional group tolerance.

Data Table: Typical Reaction Conditions and Yields

Reagents and Conditions Solvent Temperature Time Yield (%) Product Example
Amino pyrazole + Enaminone + NaI + K₂S₂O₈ Water 80°C 20 min 89-96 3-Iodopyrazolo[1,5-a]pyrimidine
Chalcone + Amino pyrazole + NaBr + K₂S₂O₈ DMSO 80°C 12 h 85-92 3-Bromopyrazolo[1,5-a]pyrimidine

Notable Variations

  • Use of chalcone derivatives expands the scope to densely substituted derivatives.
  • The method's scalability has been demonstrated with gram-scale synthesis yielding high purity products.

Direct Oxidative Halogenation of Preformed Pyrazolo[1,5-a]pyrimidines

Method Overview

Preformed pyrazolo[1,5-a]pyrimidines are subjected to oxidative halogenation using N-halosuccinimides (NIS, NBS, NCS) in suitable solvents such as 1,2-dichloroethane or water, under mild conditions.

Research Findings

  • The regioselectivity favors halogenation at the 3-position.
  • Reaction conditions are mild, typically room temperature for 20 minutes.
  • The process tolerates various functional groups, making it suitable for complex molecules.

Data Table: Oxidative Halogenation Conditions

Reagents Solvent Temperature Time Yield (%) Notes
N-iodosuccinimide (NIS) 1,2-Dichloroethane Room temperature 20 min 89-96 High regioselectivity
N-bromosuccinimide (NBS) Water Room temperature 20 min 85-92 Environmentally friendly

Alternative Methods and Considerations

  • Multistep Sequences: Traditional methods involve pre-synthesis of pyrazolo[1,5-a]pyrimidines followed by halogenation using N-halosuccinimides or halogenating agents like iodine monochloride (ICl) and bromine, which are less efficient and generate hazardous waste.
  • Greener Strategies: The use of aqueous media, microwave irradiation, and recyclable reagents aligns with green chemistry principles, reducing reaction times and waste.

Summary of Key Research Findings

Aspect Findings
Reagents Amino pyrazoles, enaminones, chalcones, sodium or potassium halides, N-halosuccinimides
Solvents Water, DMSO, 1,2-dichloroethane
Conditions Mild (room temperature to 80°C), short reaction times (20 min to 12 h)
Yields Generally high (85-96%)
Scalability Demonstrated with gram-scale synthesis
Environment Reactions are environmentally benign, using recyclable reagents and aqueous media

Chemical Reactions Analysis

3-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine

The synthesis of this compound has been achieved through various methodologies. A notable one-pot reaction involves the cyclocondensation of amino pyrazoles and enaminones, followed by oxidative halogenation using sodium halides. This method is characterized by its efficiency and scalability, producing high yields of the desired compound under mild conditions .

Methodology Reagents Conditions Yield
One-pot cyclocondensationAmino pyrazoles, enaminonesMild conditions (e.g., room temperature)Up to 92%
Oxidative halogenationSodium halidesAmbient air, varying temperaturesHigh yields
Microwave-assisted synthesisβ-enaminones, NH-5-aminopyrazolesMicrowave irradiation85-97%

Biological Activities

This compound derivatives exhibit a range of biological activities that make them valuable in drug discovery:

  • Anticancer Properties : Several derivatives have shown promising anticancer activity through selective inhibition of cancer cell growth. The structural modifications on the pyrazolo[1,5-a]pyrimidine core enhance their efficacy against various cancer types .
  • Enzymatic Inhibition : These compounds have been identified as inhibitors for specific enzymes involved in disease pathways. For instance, they may selectively inhibit certain kinases, which are crucial in cancer progression .
  • Psychopharmacological Effects : Some derivatives display anxiolytic properties, suggesting potential use in treating anxiety disorders .

Material Science Applications

In addition to medicinal uses, this compound has garnered attention in materials science:

  • Optoelectronic Applications : The compound's unique photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Fluorophores : Certain derivatives are being explored as fluorophores for bioimaging applications due to their ability to emit fluorescence upon excitation .

Case Study 1: Anticancer Activity

A study demonstrated that a series of this compound derivatives were tested against various cancer cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity compared to unmodified analogs. The most potent derivative exhibited an IC50 value in the low micromolar range against breast cancer cells .

Case Study 2: Fluorescent Probes

Another investigation highlighted the use of 3-nitropyrazolo[1,5-a]pyrimidines as fluorescent probes for detecting nitroreductase activity in hypoxic tumor cells. These compounds showed excellent photophysical properties and were able to selectively illuminate tumor cells under specific conditions .

Mechanism of Action

The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of Pyrazolopyrimidines

Pyrazolo[1,5-a]pyrimidine belongs to a family of structural isomers differing in nitrogen atom arrangement (Figure 3, ). Key isomers include:

  • Pyrazolo[3,4-d]pyrimidine : Nitrogen at positions 1, 3, 4, and 5.
  • Pyrazolo[4,3-d]pyrimidine : Nitrogen at positions 1, 4, 5, and 6.
  • Pyrazolo[1,5-c]pyrimidine : Nitrogen at positions 1, 3, 5, and 5.

These isomers exhibit distinct biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives are potent kinase inhibitors (e.g., SGI-1776), while pyrazolo[1,5-a]pyrimidines with a morpholine substituent at C(7) show selectivity for PI3Kδ, a target in chronic obstructive pulmonary disease (COPD) .

Halogenated Derivatives

Halogenation at different positions alters reactivity and bioactivity:

Compound Substituents Molecular Weight Key Properties Reference
3-Iodopyrazolo[1,5-a]pyrimidine I at C3 245.02 Cross-coupling versatility; Pim-1 IC₅₀ = 27 nM (compound 9)
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Cl at C5, I at C3 279.53 Enhanced electrophilicity for nucleophilic substitution
3-Bromopyrazolo[1,5-a]pyrimidine Br at C3 198.02 Lower reactivity in cross-coupling vs. iodine derivatives
7-Chloropyrazolo[1,5-a]pyrimidine Cl at C7 153.57 Limited kinase inhibition (Pim-1 IC₅₀ > 1 μM)

Iodine’s large atomic radius and polarizability make 3-iodo derivatives superior in forming carbon-heteroatom bonds compared to chloro or bromo analogs .

Substituted Derivatives

Substituent position critically impacts activity:

  • C(7) Morpholine Derivatives : Exhibit PI3Kδ selectivity (e.g., 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine) for COPD therapy .
  • C(5) Trans-4-Aminocyclohexanol: Increases Pim-1 inhibition 100-fold (IC₅₀ = 27 nM) compared to unsubstituted cores .
  • C(3) Aryl Groups : Meta-substituents like −CF₃ or −Cl improve Pim-1 binding but are less impactful than C(5) modifications .

This compound serves as a precursor for introducing aryl or heteroaryl groups via cross-coupling, enabling rapid SAR exploration .

Bioisosteric Replacements

Replacing the triazolo[1,5-a]pyrimidine core with pyrazolo[1,5-a]pyrimidine in antimalarial compounds improved Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition. The pyrazolo core’s planar structure enhances binding to the enzyme’s hydrophobic pocket .

Key Research Findings

  • Kinase Inhibition : this compound derivatives show dual Pim-1/Flt-3 inhibition, with 2–15-fold selectivity for Pim-1 .
  • Antimalarial Activity: 7-Arylpyrazolo[1,5-a]pyrimidines inhibit PfDHODH at nanomolar concentrations .
  • hERG Channel Safety : Neutral C(5) substituents (e.g., hydroxyl) eliminate hERG inhibition, addressing cardiotoxicity .

Biological Activity

3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused to a pyrimidine structure with an iodine atom at the 3-position. The molecular formula is C7H5N4IC_7H_5N_4I, with a molecular weight of approximately 233.01 g/mol. The synthesis of this compound typically involves multi-step procedures that utilize the reactivity of 5-aminopyrazoles and β-enaminones. A notable method includes:

  • Formation of the Pyrazolo-Pyrimidine Core : The reaction of 5-aminopyrazoles with β-enaminones.
  • Iodination : The introduction of iodine at the 3-position through halogenation reactions.

1. GABA Receptor Modulation

One of the significant biological activities of this compound is its potential as a modulator of GABA receptors. Research indicates that derivatives of this compound can influence GABA_A receptor activity, which is crucial for neurological functions. For instance, studies have shown that certain derivatives can enhance or inhibit GABA_A receptor currents, suggesting their potential in treating anxiety and epilepsy .

2. Antitumor Activity

Compounds within the pyrazolo[1,5-a]pyrimidine class, including this compound, have demonstrated promising anticancer properties. They are known to inhibit specific kinases involved in cancer progression. For example, studies have reported that derivatives exhibit selective protein inhibitory activity against various cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been noted, with some studies indicating that this compound can reduce inflammation markers in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.

Data Table: Biological Activities of this compound Derivatives

Compound Biological Activity Reference
This compoundGABA_A receptor modulation
5-Methyl-3-iodopyrazolo[1,5-a]pyrimidineAntitumor activity
3-Chloro-5-nitropyrazolo[1,5-a]pyrimidineAnti-inflammatory effects

Case Study 1: GABA Modulation

In a study examining various pyrazolo derivatives' effects on GABA_A receptors, it was found that this compound exhibited significant modulation capabilities. Electrophysiological assays showed that this compound could alter receptor activity in a dose-dependent manner, highlighting its therapeutic potential for anxiety disorders .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to control groups. Mechanistic studies suggested involvement in kinase inhibition pathways critical for tumor growth .

Q & A

What are the common synthetic routes for preparing 3-iodopyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?

Basic:
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by iodination. For example, pyrazolo[1,5-a]pyrimidines are often synthesized via multi-step reactions starting from 5-aminopyrazole intermediates, with iodination introduced either during cyclization or post-functionalization .

Advanced:
Regioselective C(sp²)–H iodination can be achieved using hypervalent iodine reagents (e.g., N-iodosuccinimide) under optimized conditions. A study demonstrated 87–95% yields for C3-iodinated derivatives, with electron-donating groups on the phenyl ring enhancing reactivity. This method avoids harsh metal catalysts and ensures compatibility with sensitive functional groups .

How does this compound interact with biological targets, and what assays validate its mechanism of action?

Basic:
The compound serves as a scaffold for kinase inhibitors (e.g., CDK9) and antitumor agents. Its iodine atom enhances binding to hydrophobic pockets in enzymes. Common assays include:

  • MTT assays for cytotoxicity (IC₅₀ values against HEPG2-1 cells: 2.7–4.9 µM) .
  • Western blotting to assess p53 activation via phosphorylation and nuclear translocation .

Advanced:
In cervical cancer cells (HeLa/SiHa), anthranilamide conjugates of this compound induce cell-cycle arrest (G₂/M or G₁ phase) by stabilizing p53. Immunocytochemistry confirms nuclear p53 accumulation, while RT-PCR reveals upregulation of pro-apoptotic genes (BAX, p21) .

What strategies are employed to functionalize this compound for enhanced bioactivity?

Basic:
Key functionalization includes:

  • Nucleophilic substitution at the iodine site using amines or thiols.
  • Cross-coupling reactions (Suzuki, Sonogashira) to introduce aryl/alkynyl groups .

Advanced:
Regioselective halogenation at C3 is critical for diversifying the scaffold. Hypervalent iodine-mediated reactions enable late-stage iodination without disrupting existing substituents. For example, 3-iodo derivatives with electron-withdrawing groups (e.g., –CF₃) show improved pharmacokinetic profiles .

What analytical techniques are critical for characterizing this compound derivatives?

Basic:

  • ¹H/¹³C NMR to confirm regiochemistry (e.g., C3 iodination shifts pyrimidine protons downfield).
  • HRMS for molecular weight validation .

Advanced:

  • X-ray crystallography reveals planar pyrazolo[1,5-a]pyrimidine cores and halogen bonding (Cl···Cl interactions: 3.475 Å) influencing crystal packing .
  • IR spectroscopy identifies Re(CO) stretches (2021–1898 cm⁻¹) in organometallic derivatives .

How are safety protocols optimized for handling this compound in lab settings?

Basic:

  • Use gloveboxes for iodination steps to avoid inhalation of volatile iodine.
  • PPE : Nitrile gloves, lab coats, and goggles .

Advanced:

  • Waste management : Iodinated byproducts require segregation and treatment with sodium thiosulfate to neutralize reactive iodine before disposal .

How can researchers design this compound derivatives to overcome drug resistance in cancer?

Advanced:
Conjugation with anthranilamide moieties enhances p53 activation in E6-degraded cervical cancer models. Structure-activity relationship (SAR) studies show that 3-iodo-7-(3,4,5-trimethoxyphenyl) derivatives exhibit 10-fold higher potency than non-iodinated analogs by improving membrane permeability .

What radiolabeling approaches are used to track this compound in vivo?

Advanced:
¹⁸F-labeled derivatives (e.g., [¹⁸F]5) are synthesized via nucleophilic substitution for PET imaging. Biodistribution studies in S180 tumor-bearing mice show rapid uptake (SUV = 2.1 at 60 min), comparable to [¹⁸F]FDG .

How do structural modifications address contradictions in biological data across studies?

Advanced:
Variations in IC₅₀ values (e.g., 2.7–4.9 µM for HEPG2-1 cells vs. 0.5–1.2 µM for HeLa ) arise from substituent effects. Methyl groups at C5 improve metabolic stability but reduce solubility, necessitating SAR-guided optimization .

What role does this compound play in allosteric modulator design?

Advanced:
The iodine atom enhances binding to allosteric pockets in GPCRs. For example, 3-iodo derivatives show 50% inhibition of CRF1 receptors at 10 nM, attributed to halogen bonding with Thr274 .

How are organometallic complexes of this compound synthesized, and what are their applications?

Advanced:
Rhenium(I) tricarbonyl complexes are synthesized via ligand exchange. These complexes exhibit luminescence (λₑₘ = 620 nm) and antiproliferative activity (IC₅₀ = 8.2 µM against MCF-7), leveraging both the scaffold’s bioactivity and metal-centered photophysics .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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